![molecular formula C22H31N3O B10850332 [(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850332.png)
[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-447 is a small molecule inhibitor targeting myeloid cell leukemia 1 (MCL-1), a member of the B-cell lymphoma 2 (BCL-2) family of proteins. MCL-1 plays a crucial role in regulating the intrinsic apoptotic pathway, and its overexpression is associated with high tumor grade, poor survival, and resistance to cancer therapies . MCL-447 has been developed to inhibit MCL-1, thereby restoring the normal apoptotic process in cancer cells and enhancing the efficacy of other cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-447 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route starts with the preparation of an indole-2-carboxylic acid derivative, which is then coupled with various substituents to form the final compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 4-dimethylaminopyridine .
Industrial Production Methods
Industrial production of MCL-447 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction progress and confirm the identity of the compound .
Chemical Reactions Analysis
Types of Reactions
MCL-447 undergoes various chemical reactions, including:
Oxidation: MCL-447 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: MCL-447 can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MCL-447 may yield oxidized derivatives with altered functional groups, while reduction may produce reduced derivatives with different chemical properties .
Scientific Research Applications
MCL-447 has a wide range of scientific research applications, including:
Mechanism of Action
MCL-447 exerts its effects by binding to the BH3-binding groove of MCL-1, thereby preventing the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX . This disruption of the MCL-1-protein interaction leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. The molecular targets and pathways involved include the mitochondrial apoptotic pathway and the regulation of cytochrome c release and caspase activation .
Comparison with Similar Compounds
Similar Compounds
ABT-199 (Venetoclax): A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax (ABT-263):
S63845: A selective MCL-1 inhibitor with potent anti-tumor activity.
Uniqueness of MCL-447
MCL-447 is unique in its high affinity and selectivity for MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer and developing targeted therapies . Unlike other inhibitors, MCL-447 has shown promising results in preclinical models of both hematological and solid tumors, highlighting its potential as a versatile anti-cancer agent .
Properties
Molecular Formula |
C22H31N3O |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea |
InChI |
InChI=1S/C22H31N3O/c23-21(26)24-17-8-7-16-12-20-18-6-1-2-9-22(18,19(16)13-17)10-11-25(20)14-15-4-3-5-15/h7-8,13,15,18,20H,1-6,9-12,14H2,(H3,23,24,26)/t18-,20+,22+/m0/s1 |
InChI Key |
UYFRBZFZZCVVGT-CZTZKLFOSA-N |
Isomeric SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CCC5 |
Canonical SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)NC(=O)N)CC5CCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850253.png)

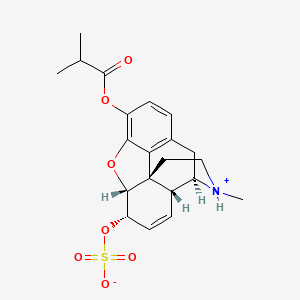
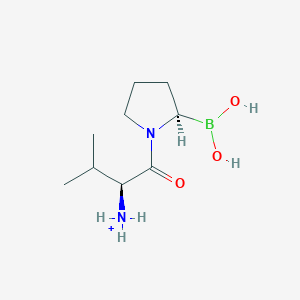
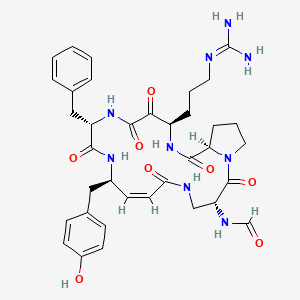
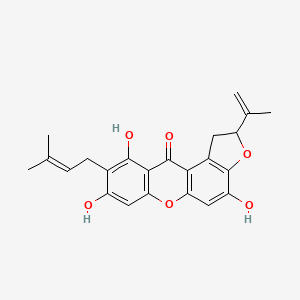
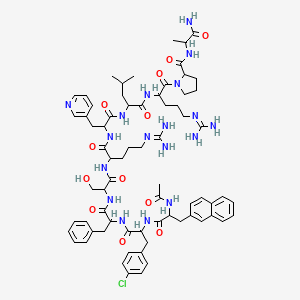
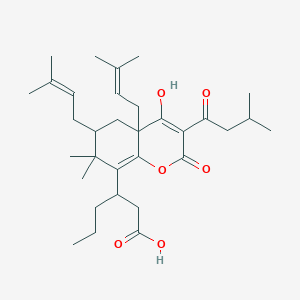
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850319.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
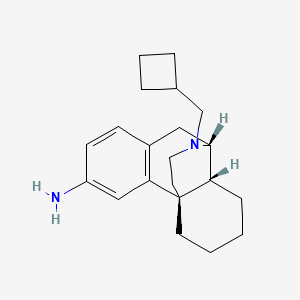
![1-[(1R,9R,10R)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]-3-methylurea](/img/structure/B10850333.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850337.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850345.png)
